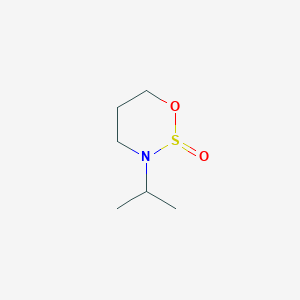![molecular formula C9H17N3O B13795670 N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide CAS No. 88992-94-3](/img/structure/B13795670.png)
N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide is a chemical compound that features a piperazine ring attached to an ethyl chain, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperazine with 2-chloroethylamine to form N-(2-aminoethyl)piperazine, which is then reacted with acryloyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bond in the prop-2-enamide group.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may result in saturated amide derivatives.
Scientific Research Applications
N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with target molecules, while the prop-2-enamide group can participate in covalent bonding or other chemical reactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Piperazinyl)ethyl]ethylenediamine: This compound features a similar piperazine ring but with an ethylenediamine group instead of a prop-2-enamide group.
Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester: This compound has a carbamate group instead of an amide group and is used in different applications.
Uniqueness
N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
Properties
CAS No. |
88992-94-3 |
|---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C9H17N3O/c1-2-9(13)11-5-8-12-6-3-10-4-7-12/h2,10H,1,3-8H2,(H,11,13) |
InChI Key |
YHISAQJGKPTPHT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)

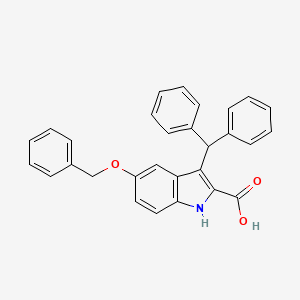
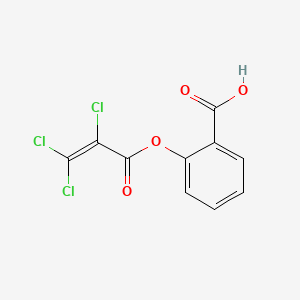
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
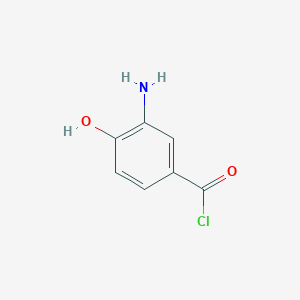


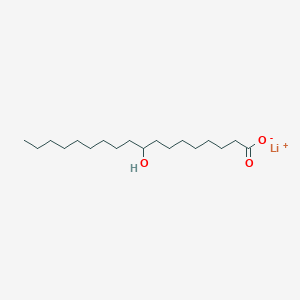
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
